[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
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Overview
Description
The compound “[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate” is a complex organic molecule characterized by multiple unsaturated fatty acid chains and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the unsaturated fatty acid chains, followed by the introduction of the diethylamino group and the formation of ester linkages. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated compounds, while reduction typically produces alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of unsaturation on chemical reactivity.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with cellular membranes and specific molecular targets. The unsaturated fatty acid chains can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the diethylamino group may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-18-[3-[3-(dimethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- [(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Uniqueness
The uniqueness of this compound lies in its specific combination of unsaturated fatty acid chains and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific interactions with biological targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C89H150N2O8 |
---|---|
Molecular Weight |
1376.1 g/mol |
IUPAC Name |
[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C89H150N2O8/c1-7-13-17-21-23-25-27-29-31-33-35-37-39-45-51-57-65-74-88(94)98-84(70-61-19-15-9-3)72-63-55-49-43-41-47-53-59-67-82-96-86(92)76-80-91(79-69-78-90(11-5)12-6)81-77-87(93)97-83-68-60-54-48-42-44-50-56-64-73-85(71-62-20-16-10-4)99-89(95)75-66-58-52-46-40-38-36-34-32-30-28-26-24-22-18-14-8-2/h13-14,17-18,23-26,29-32,35-38,45-46,51-52,55-56,63-64,84-85H,7-12,15-16,19-22,27-28,33-34,39-44,47-50,53-54,57-62,65-83H2,1-6H3/b17-13-,18-14-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-,51-45-,52-46-,63-55-,64-56- |
InChI Key |
XSQVIMUGWPVECK-QEAPGHMNSA-N |
Isomeric SMILES |
CCCCCCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC)CCCN(CC)CC |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCCN(CC)CC)CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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